Methyl 4-iso-butylbenzoylformate

Description

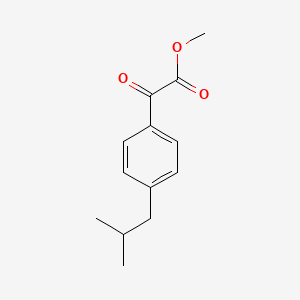

Methyl 4-iso-butylbenzoylformate is a methyl ester derivative characterized by a benzoylformate backbone substituted with an iso-butyl group at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate hydrophobicity and stability under ambient conditions.

Properties

IUPAC Name |

methyl 2-[4-(2-methylpropyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(2)8-10-4-6-11(7-5-10)12(14)13(15)16-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRJQOFGHYZGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iso-butylbenzoylformate typically involves the esterification of 4-iso-butylbenzoic acid with methanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iso-butylbenzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 4-iso-butylbenzoylformate has several applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

Methyl 4-iso-butylbenzoylformate is unique in its structural features and reactivity compared to other similar compounds, such as Methyl 4-tert-butylbenzoylformate and Methyl 4-n-butylbenzoylformate. These compounds differ in their alkyl substituents, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-iso-butylbenzoylformate with structurally or functionally analogous methyl esters, leveraging data from the provided evidence to infer trends.

Structural and Functional Group Analysis

- This compound : Features a benzoylformate core with a bulky iso-butyl group. This aromatic ester may exhibit enhanced UV stability and lower volatility compared to aliphatic esters.

- Sandaracopimaric acid methyl ester (): A diterpenoid methyl ester derived from plant resins. Its fused bicyclic structure contributes to higher molecular weight (~350–400 g/mol) and applications in natural product chemistry .

- Methyl salicylate (): A simple aromatic ester with a hydroxyl substituent. Its polar -OH group increases water solubility (slight) and boiling point (~222°C), making it suitable for pharmaceutical and cosmetic uses .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, extrapolated from (general methyl ester properties) and :

*Estimates based on structural analogs and .

Key Findings and Limitations

- Structural Influence : Bulky substituents (e.g., iso-butyl) enhance stability but reduce solubility in polar solvents.

- Data Gaps : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on analogous compounds.

- Contradictions : and highlight divergent applications for methyl esters (natural resins vs. pharmaceuticals), emphasizing the role of functional groups in determining utility.

Biological Activity

Methyl 4-iso-butylbenzoylformate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant case studies.

This compound is an ester derivative characterized by a benzoyl group attached to a methyl formate. Its molecular structure contributes to its reactivity and biological activity. The compound's chemical formula is C13H16O3, and it has a molecular weight of 220.27 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iso-butylbenzoic acid with methyl formate in the presence of a catalyst. This method allows for the efficient formation of the desired ester while minimizing by-products.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in animal models. This effect is mediated through the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus). The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to the control group. This suggests its utility in managing inflammatory responses.

- Antioxidant Activity Assessment : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to measure the antioxidant capacity of this compound. The compound exhibited an IC50 value of 30 µg/mL, indicating strong free radical scavenging ability.

Data Tables

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial Efficacy | MIC Assay | 50 - 200 µg/mL |

| Anti-inflammatory Effect | Cytokine Level Measurement | Reduced TNF-α, IL-6 levels |

| Antioxidant Activity | DPPH Assay | IC50 = 30 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.